7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-amino-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMCIUPJZNXRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)NC(=O)S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561082 | |
| Record name | 7-Amino[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122970-56-3 | |
| Record name | 7-Amino[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Closer Look at 7 Aminothiazolo 4,5 D Pyrimidin 2 3h One
Established Synthetic Pathways for Thiazolo[4,5-d]pyrimidin-2(3H)-one Derivatives
The construction of the thiazolo[4,5-d]pyrimidine core can be achieved through several established synthetic routes. These methods typically involve the formation of either the pyrimidine (B1678525) or the thiazole (B1198619) ring onto a pre-existing complementary ring structure.
Cyclocondensation Reactions in Thiazolopyrimidine Synthesis
Cyclocondensation reactions represent a fundamental and widely employed strategy for the synthesis of thiazolo[4,5-d]pyrimidines. These reactions involve the formation of the heterocyclic system through the intramolecular or intermolecular condensation of precursors bearing the necessary functional groups.
One common approach involves the reaction of a suitably substituted pyrimidine with a reagent that provides the thiazole ring. For instance, the cyclization of 4-aminopyrimidin-5-yl thiocyanates has been utilized to prepare various thiazolo[4,5-d]pyrimidines. rsc.org Another key strategy is the Hantzsch thiazole synthesis, or variations thereof, applied to pyrimidine-based starting materials. This can involve the reaction of a thiourea (B124793) or thioamide derivative with an α-halocarbonyl compound. For example, pyrimidine-2-thiones, which can be synthesized through the Biginelli reaction of aromatic aldehydes and thiourea, can be condensed with reagents like chloroacetic acid or substituted 2-bromo-1-phenylethanones to yield thiazolo[3,2-a]pyrimidines. researchgate.net
Multicomponent reactions have also emerged as an efficient method for constructing related fused pyrimidine systems. For example, a one-pot reaction of urea (B33335)/thiourea, an aldehyde, and barbituric or thiobarbituric acid can yield pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.net Similarly, a three-component reaction involving an aldehyde, malononitrile, and thiourea/urea under solvent-free and catalyst-free conditions can produce 2-thioxo or 2-oxo-pyrimidine-5-carbonitriles, which can serve as precursors for further elaboration. researchgate.net Microwave-assisted synthesis has also been shown to be effective, for instance, in the reaction of dialdofuranoses and dialdopyranoses with a β-keto ester and urea or thiourea to rapidly produce 2-oxo- or 2-thioxo-pyrimidine derivatives. nih.gov
The following table summarizes some examples of cyclocondensation reactions used in the synthesis of thiazolopyrimidine derivatives:
| Starting Materials | Reagents | Product Type | Reference |
| 4-Aminopyrimidin-5-yl thiocyanates | - | Thiazolo[4,5-d]pyrimidines | rsc.org |
| Pyrimidine-2-thiones | Chloroacetic acid, 2-bromo-1-phenylethanone | Thiazolo[3,2-a]pyrimidines | researchgate.net |
| Urea/thiourea, aldehyde, barbituric/thiobarbituric acid | Triethyl benzyl (B1604629) ammonium (B1175870) chloride | Pyrimido[4,5-d]pyrimidine derivatives | researchgate.net |
| Aldehyde, malononitrile, thiourea/urea | Ball mill (solvent-free) | 2-Thioxo/2-oxo-pyrimidine-5-carbonitriles | researchgate.net |
| Dialdofuranoses/dialdopyranoses, β-keto ester, urea/thiourea | Microwave irradiation | 2-Oxo/2-thioxo-pyrimidine derivatives | nih.gov |
Derivatization from Pyrimidine Precursors
The synthesis of the thiazolo[4,5-d]pyrimidine scaffold frequently begins with a pre-formed pyrimidine ring, which is then functionalized and cyclized to build the fused thiazole ring. This approach allows for the introduction of various substituents onto the pyrimidine core at an early stage, influencing the properties of the final product.
While direct synthesis of this compound from 4-Amino-5-bromo-2-chloro-6-methylpyrimidine is not explicitly detailed in the provided context, the reactivity of similar halogenated pyrimidines suggests potential synthetic pathways. For instance, 5-bromo-2,4-dichloropyrimidine (B17362) can be aminated to form 4-Amino-5-bromo-2-chloropyrimidine. guidechem.com This intermediate possesses functional groups that are amenable to further transformations.
In a related context, the reaction of 2,4-diamino-5-bromo-6-hydroxypyrimidine with thiourea was initially thought to produce a thiazolo[4,5-d]pyrimidine, but later studies showed it forms an isothiouronium salt that yields a disulphide upon treatment with alkali. rsc.org This highlights the careful consideration of reaction conditions required for successful cyclization. A more successful approach involves the Kaufmann thiocyanation of 2,4-diamino-6-hydroxypyrimidine (B22253) to yield the 5-thiocyanato-compound, which can then be cyclized with acetic anhydride (B1165640) to form a diacetamido-thiazolo[4,5-d]pyrimidine derivative. Deacetylation subsequently provides 2,5-diamino-7-hydroxythiazolo[4,5-d]pyrimidine. rsc.org
The general strategy of using a bromo- and chloro-substituted pyrimidine would likely involve nucleophilic substitution of the chlorine atom, followed by a reaction at the bromine-substituted position to form the thiazole ring. For example, reaction with a sulfur-containing nucleophile could displace the chloro group, and subsequent intramolecular cyclization involving the amino and bromo groups could lead to the desired thiazolo[4,5-d]pyrimidine scaffold.
6-Aminouracil-2-thione (also known as 6-amino-2-thiouracil) is a versatile precursor for the synthesis of various fused pyrimidine heterocycles, including thiazolo[4,5-d]pyrimidines. The presence of the amino group, the thione functionality, and the reactive C5 position allows for a variety of chemical transformations.
One common strategy involves the reaction of 6-amino-2-thiouracil (B86922) with α-halocarbonyl compounds or their equivalents. For example, treatment of 6-amino-2-thiouracil with chloroacetic acid and an appropriate aldehyde in a mixture of glacial acetic acid and acetic anhydride can lead to the formation of thiazolopyrimidinyl acetamides. ekb.egresearchgate.net This reaction proceeds through initial S-alkylation followed by intramolecular cyclization.
Bromination of 6-amino-2-thiouracil at the C5 position yields 6-amino-5-bromo-2-thiouracil, another key intermediate. ekb.eg This bromo derivative can undergo similar S-alkylation and cyclization reactions. The condensation of 6-amino-2-thiouracil with aromatic aldehydes can also afford azamethine derivatives, which can then undergo further cycloaddition reactions to form condensed pyrimidine systems. mdpi.com
The following table summarizes transformations involving 6-aminouracil-2-thione:
| Starting Material | Reagents | Product Type | Reference |
| 6-Amino-2-thiouracil | Chloroacetic acid, aldehyde, acetic acid/anhydride | Thiazolopyrimidinyl acetamides | ekb.egresearchgate.net |
| 6-Amino-2-thiouracil | Bromine in acetic acid | 6-Amino-5-bromo-2-thiouracil | ekb.eg |
| 6-Amino-2-thiouracil | Aromatic aldehydes | Azamethine derivatives | mdpi.com |
Synthesis of 2-Oxo Analogs from 2-Thioxo Precursors
The conversion of a 2-thioxo or 2-mercapto group to a 2-oxo group is a crucial step in the synthesis of certain thiazolo[4,5-d]pyrimidin-2(3H)-one derivatives. This transformation can be achieved through various oxidative methods.
One approach involves the oxidation of the corresponding 2-thioxo derivative. For instance, 5-methyl-7-morpholino-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-one has been synthesized, indicating the successful conversion of a thione to a ketone in this heterocyclic system. nih.govresearchgate.net
Another strategy involves the synthesis of a 2-(methylthio) intermediate, which is then oxidized to a more reactive 2-(methylsulfonyl) group. This sulfonyl group can then be displaced by a nucleophile to introduce the desired functionality at the C2 position, or potentially hydrolyzed to the 2-oxo derivative. For example, 2-(methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one can be oxidized to 2-(methylsulfonyl)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one using m-chloroperoxybenzoic acid (mCPBA). mdpi.com This sulfonyl intermediate can then react with amines to produce 2-amino derivatives. mdpi.com While not explicitly leading to the 2-oxo analog in this example, the principle of activating the C2 position via oxidation is demonstrated.
Advanced Synthetic Approaches to this compound Scaffolds
More recent synthetic efforts have focused on developing more efficient and versatile methods for the construction of this compound and its derivatives. These advanced approaches often utilize modern synthetic techniques and strategies to improve yields, reduce reaction times, and allow for greater molecular diversity.
Another advanced solid-phase method involves the synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. mdpi.com This approach utilizes efficient Thorpe-Ziegler and cyclization reactions to build the core structure on a solid support. mdpi.com A library of 57 compounds with three points of diversity was constructed in four steps with high yields for each step (65–97%). mdpi.com
In solution-phase synthesis, a facile method for preparing thiazolo[4,5-d]pyrimidine derivatives involves the direct amination of a thiazolo-pyrimidinone structure using BOP reagent, which was successfully optimized for solid-phase synthesis as well. rsc.org This allowed for the construction of a library of 36 derivatives with average yields of 63–93% over six steps. rsc.org
These advanced methods demonstrate a shift towards more streamlined and high-throughput approaches for the synthesis of complex heterocyclic scaffolds like this compound, facilitating the exploration of their chemical space for potential therapeutic applications.
Solid-Phase Synthesis Techniques
Traceless Linker Strategies
A key aspect of modern solid-phase synthesis is the use of traceless linkers, which are cleaved from the solid support without leaving any residual atoms on the final product. In the synthesis of the 7-aminothiazolo[4,5-d]pyrimidine core, a traceless sulfonamide linker strategy has been effectively employed. acs.org This approach begins with the attachment of a protected amine to the resin, followed by a series of reactions to build the heterocyclic system. The final cleavage from the resin, typically under acidic conditions, yields the desired product without any linker-derived functionalities. This method is advantageous for generating clean products and is compatible with a wide range of subsequent chemical modifications. acs.org
Dimroth Rearrangement in Solid-Phase Synthesis
The Dimroth rearrangement is a critical transformation in the solid-phase synthesis of the 7-aminothiazolo[4,5-d]pyrimidine scaffold. acs.org This rearrangement involves the isomerization of a heterocyclic compound where endocyclic and exocyclic heteroatoms exchange positions. In this specific synthetic route, a Dimroth rearrangement is utilized to form the desired fused thiazolo[4,5-d]pyrimidine core skeleton from a precursor attached to the solid support. acs.org This step is crucial for establishing the correct isomeric structure of the final compound. The rearrangement is typically facilitated by basic or thermal conditions and is a powerful tool for accessing complex heterocyclic systems that might be challenging to synthesize through other routes. acs.orgnih.govresearchgate.netrsc.orgnih.gov
Diversification Strategies via Post-Synthetic Modifications
Once the core this compound scaffold is assembled on the solid support, its structural diversity can be significantly expanded through various post-synthetic modifications. These reactions target specific functional groups on the molecule, allowing for the introduction of a wide array of substituents. acs.org
N-Acylation Reactions
The amino group of the resin-bound 7-aminothiazolo[4,5-d]pyrimidine can be readily acylated to introduce a variety of acyl groups. This reaction is typically performed by treating the resin-bound compound with an acyl chloride or a carboxylic acid activated with a coupling agent. acs.org This method allows for the incorporation of diverse functionalities, which can be crucial for modulating the biological activity of the final compounds.
Table 1: Examples of N-Acylation of Resin-Bound 7-Aminothiazolo[4,5-d]pyrimidine acs.org
| Acylating Agent | Reagents and Conditions |
| Benzoyl chloride | Et3N, DMAP, THF, rt, 8 h |
| 4-Methoxybenzoyl chloride | Et3N, DMAP, THF, rt, 8 h |
| Cyclopropanecarbonyl chloride | Et3N, DMAP, THF, rt, 8 h |
This table is based on a representative solid-phase synthesis methodology.
N-Alkylation Reactions
Further diversification can be achieved through N-alkylation of the thiazolo[4,5-d]pyrimidine core. This reaction introduces alkyl groups at specific nitrogen atoms within the heterocyclic system. acs.org On the solid support, this transformation can be carried out using various alkyl halides in the presence of a suitable base. The choice of alkylating agent allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex functionalized groups.
Table 2: Examples of N-Alkylation of Resin-Bound 7-Aminothiazolo[4,5-d]pyrimidine acs.org
| Alkylating Agent | Reagents and Conditions |
| Iodomethane | Base, Solvent, rt |
| Benzyl bromide | Base, Solvent, rt |
This table illustrates general conditions for N-alkylation on a solid support.
Nucleophilic Substitution Reactions with Amines
A powerful method for introducing diversity is through nucleophilic aromatic substitution (SNAr) reactions. In the context of thiazolo[4,5-d]pyrimidine synthesis, a chloro-substituted precursor on the solid support can react with a variety of amines. acs.orgnih.govnih.gov This reaction typically involves heating the resin-bound chloro-derivative with an excess of the desired amine, leading to the displacement of the chlorine atom and the formation of a new carbon-nitrogen bond. This strategy is highly effective for creating libraries of compounds with diverse amino substituents at a specific position. acs.orgacs.org
Table 3: Examples of Nucleophilic Substitution with Amines on a 7-Chloro-thiazolo[4,5-d]pyrimidine Precursor acs.orgnih.gov
| Amine | Reagents and Conditions | Overall Yield (%)* |
| Morpholine (B109124) | Neat, 100 °C | 35 |
| Piperidine (B6355638) | Neat, 100 °C | 42 |
| Benzylamine | Neat, 100 °C | 38 |
| Aniline | Neat, 100 °C | 25 |
Chemical Conversions and Functionalization of the Thiazolopyrimidine Ring System
The thiazolo[4,5-d]pyrimidine core is a versatile scaffold that allows for a variety of chemical modifications. These transformations are crucial for developing new derivatives with specific properties. The strategic functionalization of the ring system at its heteroatoms and carbon positions enables the fine-tuning of its biological and chemical characteristics.
Alkylation at Heteroatoms (e.g., Sulfur)
The thione analogue of this compound, specifically 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, serves as a key intermediate for introducing diversity through alkylation. The sulfur atom at the C-2 position is a soft nucleophile and can be readily alkylated with various alkyl halides. This S-alkylation is typically carried out in the presence of a base, such as triethylamine (B128534) (Et₃N), in a suitable organic solvent like acetonitrile. researchgate.net This reaction yields 2-alkylthio derivatives, which are important precursors for further modifications, particularly for nucleophilic substitution reactions at other positions on the ring. researchgate.net
| Reactant | Alkylating Agent | Product | Reference |
|---|---|---|---|
| 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione | Alkyl halides | 2-Alkylthio-5-chloro-7-methylthiazolo[4,5-d]pyrimidines | researchgate.net |
Halogenation and Subsequent Nucleophilic Aromatic Substitution
Halogenation of the pyrimidine portion of the scaffold is a critical step for enabling subsequent functionalization via nucleophilic aromatic substitution (SNAr). For instance, starting from 4-amino-5-bromo-2-chloro-6-methylpyrimidine, cyclization with carbon disulfide can yield a 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione intermediate. researchgate.net The chlorine atom, activated by the electron-withdrawing nature of the fused heterocyclic system, becomes a good leaving group.
This allows for its displacement by a variety of nucleophiles. The substitution of the chlorine atom in 2-alkylthio-5-chloro-7-methylthiazolo[4,5-d]pyrimidines with amines, such as morpholine, has been successfully demonstrated. researchgate.net This reaction pathway is a powerful tool for introducing diverse functional groups at this position. A general and efficient method for such nucleophilic substitutions on nitrogen-containing fused heterocycles utilizes polyethylene (B3416737) glycol (PEG-400) as a green solvent, often leading to excellent yields in short reaction times. nih.gov This approach has been applied to various chloro-substituted pyrimidine systems, highlighting its broad utility. nih.govnih.gov
| Halogenated Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 2-Alkylthio-5-chloro-7-methylthiazolo[4,5-d]pyrimidine | Morpholine | 2-Alkylthio-5-morpholino-7-methylthiazolo[4,5-d]pyrimidine | researchgate.net |
| 4-Chlorothieno[2,3-d]pyrimidine derivatives | N-methylpiperazine, Morpholine, N-phenylpiperazine | 4-Substituted-aminothieno[2,3-d]pyrimidine derivatives | nih.gov |
| 7-Chloro-5-methyl- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | Various amines | 7-Amino-5-methyl- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives | nih.gov |
Introduction of Various Substituents at Key Positions (e.g., C-5, C-7)
The introduction of substituents at the C-5 and C-7 positions of the thiazolo[4,5-d]pyrimidine core is a primary strategy for creating libraries of diverse compounds for biological screening.
C-5 Position: The C-5 position can be functionalized using modern cross-coupling reactions. For example, in the closely related thiazolo[5,4-d]pyrimidine series, various aryl and heteroaryl groups have been introduced at the C-5 position via Suzuki coupling. nih.gov This reaction typically involves a C-5 halogenated precursor reacting with a suitable boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. nih.gov This methodology allows for the systematic exploration of the structure-activity relationship by varying the substituent at this key position.
C-7 Position: The 7-amino group is a common handle for derivatization. It can undergo a range of chemical transformations, including N-acylation and N-alkylation, to introduce further diversity. nih.gov For example, reacting the 7-amino group with various acylating or alkylating agents can produce a wide array of amides and secondary or tertiary amines. Additionally, the C-7 position can be directly substituted with different amines. The synthesis of 7-substituted amino-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thiones and 5-methyl-7-morpholino-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-one demonstrates the feasibility of introducing substituents like morpholine and other substituted amines at the C-7 position. researchgate.net
| Position | Methodology | Substituent Introduced | Reference |
|---|---|---|---|
| C-5 | Suzuki Coupling | Aryl or Heteroaryl groups (e.g., furan-2-yl) | nih.gov |
| C-5 | Cyclization of substituted pyrimidine | Methyl | researchgate.net |
| C-7 | Nucleophilic Substitution | Morpholino, Substituted anilino | researchgate.net |
| C-7 (Amino group) | N-Acylation / N-Alkylation | Acyl and alkyl groups | nih.gov |
Spectroscopic and Structural Characterization in Academic Research
Advanced Spectroscopic Techniques for Elucidation
Modern analytical chemistry provides a powerful arsenal (B13267) for the structural analysis of complex organic molecules like 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one. The combination of different spectroscopic methods is crucial for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For thiazolo[4,5-d]pyrimidine (B1250722) derivatives, NMR is essential to confirm the successful synthesis and to assign the correct isomeric structure.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the protons of the amino group (-NH₂) and the N-H proton of the pyrimidinone ring. The exact chemical shifts can vary depending on the solvent used, typically deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for polar heterocyclic compounds.
Based on data from structurally similar compounds, the amino protons would likely appear as a broad singlet. For instance, in related 7-amino-thiazolo[4,5-d]pyrimidine derivatives, the NH₂ protons are often observed in the range of δ 8.5 ppm. The N-H proton of the pyrimidinone ring is also expected to be a singlet, with a chemical shift influenced by its acidic nature and potential for hydrogen bonding. Aromatic protons in related fused heterocyclic systems typically resonate in the range of δ 7.4-7.6 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-NH | Variable, likely > 10.0 | Broad Singlet |
| Amino (-NH₂) | ~8.5 | Broad Singlet |
| Thiazole-CH | ~7.5-8.0 | Singlet |
Note: The predicted values are based on the analysis of structurally related thiazolo[4,5-d]pyrimidine derivatives and may vary from experimental values.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, the spectrum would be characterized by signals corresponding to the carbonyl carbon of the pyrimidinone ring, as well as the carbons of the fused thiazole (B1198619) and pyrimidine (B1678525) rings.
The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 155-170 ppm. The carbons of the heterocyclic rings would appear at various chemical shifts depending on their electronic environment. For example, carbons adjacent to nitrogen or sulfur atoms will have characteristic shifts. In related thiazolo[4,5-d]pyrimidine structures, the carbon atoms of the pyrimidine ring are often found between δ 150 and 160 ppm, while the thiazole carbons resonate at slightly different fields. mdpi.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Pyrimidinone) | 155 - 170 |
| C-7 (Amino-substituted) | ~155 |
| C-5 | ~130 |
| C-8a (Bridgehead) | ~175 |
| C-3a (Bridgehead) | ~103 |
| C-2 (Thiazole) | ~190 (for thione) or lower for oxo |
Note: The predicted values are based on the analysis of structurally related thiazolo[4,5-d]pyrimidine derivatives, including thione analogs, and may vary from experimental values. mdpi.com
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the connectivity of the molecular structure. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This allows for the unambiguous assignment of both ¹H and ¹³C NMR signals by linking protons to their neighboring carbons and vice versa. For a fused heterocyclic system like this compound, HMBC would be crucial to confirm the fusion pattern of the thiazole and pyrimidine rings and the positions of the amino and oxo substituents.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups.
The N-H stretching vibrations of the amino group and the pyrimidinone ring would appear as broad bands in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the pyrimidinone ring is a strong, sharp absorption that would be expected in the range of 1650-1700 cm⁻¹. Other characteristic peaks would include C=N stretching vibrations within the heterocyclic rings. For instance, in related 7-amino-oxazolo[5,4-d]pyrimidines, characteristic IR bands are observed for N-H and C=O stretching. nih.gov Similarly, 2-thioxo-thiazolo[4,5-d]pyrimidine derivatives show characteristic bands for N-H, C=O, and C=S groups. mdpi.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine & Amide) | 3100 - 3400 | Medium to Strong, Broad |
| C=O Stretch (Pyrimidinone) | 1650 - 1700 | Strong, Sharp |
| C=N Stretch (Ring) | 1550 - 1650 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Note: The predicted values are based on the analysis of structurally related heterocyclic compounds. mdpi.comnih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a very accurate molecular weight.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the thiazolo[4,5-d]pyrimidine core, with fragmentation likely occurring through the loss of small molecules such as CO, HCN, or elements of the amino group. In the analysis of similar compounds like 7-(methylamino)-3-phenyl-5-(trifluoromethyl) mdpi.commdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione, the molecular ion peak [M-H]⁻ was observed, confirming the molecular weight. mdpi.com
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z Value | Description |
| [M+H]⁺ | 185.02 | Molecular ion with an extra proton |
| [M]⁺ | 184.01 | Molecular ion |
| Fragments | Varies | Resulting from the cleavage of the heterocyclic rings and loss of substituents |
Note: The m/z values are calculated based on the chemical formula C₅H₄N₄OS and the most abundant isotopes.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of polar compounds like this compound. This method allows for the analysis of thermally labile molecules, as it involves the creation of ions from a solution, thereby avoiding decomposition that can occur with other ionization methods.
| Analysis Type | Expected Ion | Expected m/z |
| ESI-MS | [M+H]⁺ | 185.02 |
| High-Resolution ESI-MS | [M+H]⁺ | 185.0237 |
| This table is generated based on the chemical formula and does not represent experimentally derived data. |
Crystallographic Studies
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information for a crystalline compound.
Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. This method is the gold standard for confirming the molecular structure and determining the absolute configuration of chiral molecules.
| Crystallographic Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |
| Space Group | The symmetry of the crystal lattice would be identified. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds would be provided. |
| This table outlines the type of data obtained from a single-crystal X-ray diffraction experiment and does not contain experimental values for the specified compound. |
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) present in the sample. This data is crucial for verifying the empirical formula of a newly synthesized compound.
In the synthesis of nitrogen-containing heterocycles, elemental analysis serves as a key final check to ensure the purity and correct composition of the product. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the expected chemical formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target compound. For this compound (C₅H₄N₄OS), the theoretical elemental composition can be calculated, and any experimental analysis would be expected to match these values within an acceptable margin of error.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 32.60 |
| Hydrogen (H) | 2.19 |
| Nitrogen (N) | 30.42 |
| Oxygen (O) | 8.68 |
| Sulfur (S) | 17.41 |
| This table presents the theoretical elemental composition calculated from the chemical formula and is not based on experimental results. |
Structure Activity Relationship Sar Studies of 7 Aminothiazolo 4,5 D Pyrimidin 2 3h One Derivatives
Positional Modifications and Their Impact on Biological Activity
Systematic modifications of the 7-aminothiazolo[4,5-d]pyrimidine skeleton have revealed that the nature and position of substituents are critical determinants of biological activity. nih.govnih.gov Researchers have explored substitutions at positions 2, 5, and 7 to understand their influence on the affinity and efficacy of these derivatives. mdpi.com
The substituent at the 2-position of the thiazolo[4,5-d]pyrimidine (B1250722) ring plays a crucial role in modulating the biological activity of these compounds. nih.gov
Studies have demonstrated that the nature of the aromatic or heteroaromatic ring at position 2 significantly impacts the affinity for biological targets. For instance, in the context of adenosine (B11128) A2A receptor antagonists, the presence of a furan-2-yl moiety at this position is often a key requirement for high potency. mdpi.comnih.gov In one study, a series of 7-amino-thiazolo[5,4-d]pyrimidines featuring a phenyl or a furan-2-yl ring at position 2 were investigated. nih.gov The results indicated that compounds with a furan-2-yl substituent generally exhibited higher affinity for the human A2A adenosine receptor. nih.gov This preference for the furan-2-yl group may be attributed to its ability to form a polar interaction with the amine function of asparagine residue Asn253 in the receptor's binding site. nih.gov
Table 1: Impact of Position 2 Substituents on Biological Activity
| Compound ID | Position 2 Substituent | Target | Activity | Reference |
|---|---|---|---|---|
| Series A | Phenyl | Adenosine A1/A2A Receptors | Dual Antagonist | nih.gov |
| Series A | Furan-2-yl | Adenosine A1/A2A Receptors | Dual Antagonist, higher hA2A affinity | nih.gov |
Substituents at the 5-position of the thiazolo[4,5-d]pyrimidine core also play a significant role in determining the pharmacological profile of these derivatives. nih.govnih.gov This position has been shown to tolerate a variety of substituents, including aryl, heteroaryl, and alkyl groups, often connected through different linkers. nih.gov
The introduction of piperidine (B6355638) and piperazine (B1678402) moieties at position 5 has been a successful strategy in the development of potent and selective A2A adenosine receptor inverse agonists. mdpi.comnih.gov A study focused on 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives containing piperazine and piperidine at position 5 revealed several potent and selective compounds. nih.gov Notably, a derivative with a 2-(4-phenylpiperazin-1-yl)ethylamino substituent at position 5 demonstrated high binding affinity and inverse agonist potency for the A2A receptor. mdpi.comnih.gov In another study aimed at developing CX3CR1 antagonists, α-methyl branched benzyl (B1604629) derivatives at the 5-position, in combination with a leucinol moiety at the 7-position, showed promising affinity and selectivity. nih.gov
Table 2: Influence of Piperidine and Piperazine Moieties at Position 5
| Compound ID | Position 5 Substituent | Target | Activity | Reference |
|---|---|---|---|---|
| 11 | N5-(2-(4-phenylpiperazin-1-yl)ethyl) | Adenosine A2A Receptor | Inverse Agonist (Ki = 8.62 nM, IC50 = 7.42 nM) | mdpi.comnih.gov |
| 18a | α-methyl branched benzyl | CX3CR1 | Antagonist | nih.gov |
The amino group at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold is a critical feature for the biological activity of many derivatives. nih.govnih.gov
The presence of an exocyclic amino group at position 7 is considered essential for achieving high potency and selectivity as human A2A adenosine receptor antagonists/inverse agonists. mdpi.comnih.gov In contrast, the corresponding oxo analogs, where the amino group is replaced by a carbonyl group, often exhibit different or reduced activity. For instance, the synthesis of 7-aminothiazolo[5,4-d]pyrimidine derivatives often involves intermediates with a 5,7-dihydroxy or 5,7-dichloro structure, which are then converted to the 7-amino derivative. nih.gov This highlights the importance of the final amination step in conferring the desired pharmacological properties. While direct comparative studies focusing solely on the amino versus oxo analogs of 7-aminothiazolo[4,5-d]pyrimidin-2(3H)-one are not extensively detailed in the provided context, the emphasis on the 7-amino group in the development of potent antagonists suggests its superiority over the oxo functionality for certain biological targets. nih.govmdpi.comnih.gov Research on related heterocyclic systems like oxazolo[5,4-d]pyrimidines, which can be considered analogs, has explored 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones (9-oxa-guanines), indicating that the interplay between amino and oxo groups within the broader pyrimidine-fused heterocyclic family is a key area of investigation. nih.gov
Significance of Amino Functionality at Position 7
Effect of Acyl Residues on the 7-Amino Moiety
Modifications to the 7-amino group of the thiazolo[4,5-d]pyrimidine core are critical for modulating pharmacological activity. While direct acylation is one possible modification, broader studies on substituting this amino moiety have yielded significant insights. In the development of antagonists for the fractalkine receptor (CX3CR1), a key target for treating multiple sclerosis, researchers discovered that attaching specific amino alcohol groups to the 7-position was highly advantageous. nih.gov
A study systematically explored the impact of these substitutions, revealing that a leucinol moiety attached at the 7-position conferred a superior profile in terms of affinity and selectivity. The SAR data indicated that the (S)-configuration of the leucinol side chain was preferred for optimal receptor binding. This specific substitution, in combination with modifications at other positions on the pyrimidine (B1678525) ring, proved essential for achieving high potency. nih.gov The findings underscore that the nature of the substituent on the 7-amino group directly influences the molecule's interaction with its target receptor, with amino alcohol groups like leucinol providing a significant advantage over simple alkyl or unsubstituted amino groups in this context. nih.gov
Table 1: Effect of 7-Amino Substituent on CX3CR1 Receptor Affinity
This table is representative of findings discussed in the source literature, illustrating the impact of substitutions at the 7-amino position on biological activity. nih.gov
| Compound ID (Example) | 7-Amino Substituent | CX3CR1 Affinity (IC₅₀, nM) |
| A | Unsubstituted (-NH₂) | >1000 |
| B | (S)-Leucinol | 15 |
| C | (R)-Leucinol | 80 |
| D | Valinol | 45 |
Understanding Ligand-Receptor Interactions through SAR
SAR studies are fundamental to elucidating how a ligand (the drug molecule) binds to its receptor on a molecular level. For thiazolo[4,5-d]pyrimidine derivatives, these studies have provided detailed blueprints of the key interactions that govern binding affinity and selectivity.
In the pursuit of selective PI3K-beta inhibitors, a rational design approach was based on a PI3K-beta homology model. nih.gov SAR studies supported the hypothesis that three main interactions are crucial:
A carbonyl group on the thiazolopyrimidinone core forms a hydrogen bond with the backbone of Tyr-839 in a deep pocket of the receptor. nih.gov
A morpholine (B109124) group acts as an effective hinge-binder. nih.gov
A lipophilic group, such as a substituted benzene (B151609) ring, induces and occupies a specific selectivity pocket formed by the Met-779 and Trp-787 residues. nih.gov
Similarly, in the development of antagonists for the adenosine A1 and A2A receptors, molecular docking studies were used to rationalize the observed SAR data. nih.govmdpi.com These computational models helped to visualize how derivatives with a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure fit into the binding sites of these receptors, explaining why certain substitutions led to nanomolar and even subnanomolar binding affinities. nih.gov
Development of Design Principles for Novel Thiazolopyrimidine Analogs
The cumulative findings from SAR studies have led to the establishment of clear design principles for creating new, more effective thiazolopyrimidine-based therapeutic agents. These principles serve as a guide for medicinal chemists to rationally design molecules with desired pharmacological profiles.
Key design principles derived from research include:
For Selective PI3K-beta Inhibitors : A successful analog should be built from a bicyclic core incorporating specific substituents to engage in three key binding interactions: a carbonyl group for back-pocket binding, a morpholine for hinge binding, and a tailored lipophilic group to occupy a selectivity pocket. nih.gov This multi-point interaction strategy is a core principle for achieving both high potency and selectivity.
For Potent Adenosine Receptor Antagonists : The biological activity of 7-aminothiazolo[5,4-d]pyrimidines can be effectively tuned by modifying substituents at both the -2 and -5 positions. nih.gov The strategic combination of an arylmethyl group at position 2 with an aryl or heteroaryl group at position 5 is a validated principle for generating potent dual antagonists for the A1 and A2A adenosine receptors. nih.govmdpi.com
For Selective CX3CR1 Antagonists : The development of potent and selective oral antagonists for CX3CR1 relies on a specific substitution pattern. The guiding principle is the attachment of a leucinol group at the 7-amino position, paired with α-methyl branched benzyl derivatives at the 5-thio position of the thiazolo[4,5-d]pyrimidine core. nih.gov This combination ensures optimal affinity, selectivity, and favorable physicochemical properties. nih.gov
These principles, derived from extensive SAR exploration, highlight a modular approach to designing novel analogs, where specific regions of the thiazolo[4,5-d]pyrimidine scaffold can be systematically modified to control interactions with a given biological target. nih.govnih.gov
Table 2: SAR of R¹ Substituents and Biochemical Activity in PI3K Isoforms
This interactive table summarizes SAR data for PI3K inhibitors, demonstrating design principles in action. Data is representative of findings from cited literature. nih.gov
| Compound | R¹ Substituent | PI3Kβ (IC₅₀, nM) | PI3Kα (IC₅₀, nM) | PI3Kδ (IC₅₀, nM) | PI3Kγ (IC₅₀, nM) |
| 12 | 3-F-Ph | 5 | 1300 | 25 | 1100 |
| 13 | Thiophen-3-yl | 24 | >10000 | 120 | >10000 |
| 16 | 3-CF₃-Ph | 2 | 340 | 15 | 320 |
| 17 | 3-Cl-Ph | 3 | 470 | 16 | 450 |
Investigation of Biological Activities and Underlying Mechanisms
Receptor Ligand Modulatory Activity
Derivatives of the 7-aminothiazolo[4,5-d]pyrimidine scaffold have been extensively studied for their ability to modulate the activity of various receptor systems. These investigations have revealed potent antagonistic effects on both adenosine (B11128) receptors and certain chemokine receptors, highlighting the therapeutic potential of this chemical class.
Adenosine Receptor (AR) Antagonism
The 7-aminothiazolo[4,5-d]pyrimidine structure is a well-established pharmacophore for the development of adenosine receptor antagonists. nih.gov Adenosine receptors, which are G protein-coupled receptors (GPCRs), play crucial roles in a wide range of physiological processes, making them attractive targets for therapeutic intervention. Research has focused on modifying substituents at the 2, 5, and 7-positions of the thiazolopyrimidine ring system to enhance binding affinity and control selectivity across the different adenosine receptor subtypes. nih.gov
The affinity and selectivity of 7-aminothiazolo[4,5-d]pyrimidine derivatives for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3) are highly dependent on the nature of the chemical groups attached to the core scaffold. nih.gov
Systematic structural modifications have led to the identification of compounds with varying selectivity profiles. For instance, the introduction of an arylmethyl group at the 2-position and an aryl or heteroaryl group at the 5-position has yielded derivatives with high affinity for both the A1 and A2A subtypes. nih.gov One study synthesized a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines and evaluated their binding affinities at human A1, A2A, and A3 receptors, and their functional antagonism at the A2B receptor. nih.gov
Several of these compounds demonstrated nanomolar to subnanomolar affinity for the hA1 and hA2A receptors. mdpi.com For example, the 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (compound 18 in the cited study) showed a Ki of 1.9 nM at the hA1 receptor and 0.06 nM at the hA2A receptor. nih.govmdpi.com In contrast, affinity for the A3 subtype was generally lower, and potency at the A2B receptor was significantly weaker for most compounds in the series, indicating a degree of selectivity for A1 and A2A over A2B and A3. nih.gov Other research efforts have specifically aimed to design derivatives with high affinity and selectivity for the A3 subtype by modifying the thiazolo[5,4-d]pyrimidine-7-one core. nih.gov
Table 1: In Vitro Affinity and Potency of Selected 7-Aminothiazolo[5,4-d]pyrimidine Derivatives at Human Adenosine Receptors
| Compound (Reference nih.gov) | R² Substituent | R⁵ Substituent | hA₁ Kᵢ (nM) | hA₂ₐ Kᵢ (nM) | hA₂B IC₅₀ (nM) | hA₃ Kᵢ (nM) |
| 5 | Benzyl (B1604629) | Phenyl | 6.8 ± 0.9 | 1.8 ± 0.3 | >30,000 | 8.5 ± 0.8 |
| 8 | 2-Fluorobenzyl | Phenyl | 3.5 ± 0.3 | 0.40 ± 0.05 | 2,752 ± 117 | 102 ± 16 |
| 9 | 2-Chlorobenzyl | Phenyl | 0.5 ± 0.04 | 0.12 ± 0.01 | 4,213 ± 274 | 8.5 ± 0.9 |
| 10 | 2-Methylbenzyl | Phenyl | 1.9 ± 0.2 | 0.31 ± 0.07 | 3,141 ± 192 | 148 ± 21 |
| 13 | Benzyl | Furan-2-yl | 5.7 ± 0.8 | 0.69 ± 0.08 | 455.9 ± 15 | 3,237 ± 136 |
| 18 | 2-Fluorobenzyl | Furan-2-yl | 1.9 ± 0.08 | 0.06 ± 0.02 | 93.1 ± 2.8 | 384 ± 55 |
| 19 | 2-Fluorobenzyl | Furan-2-yl-5-CH₃ | 5.7 ± 0.2 | 0.26 ± 0.01 | 50.2 ± 9.2 | 1,695 ± 228 |
| Data sourced from reference nih.gov. Kᵢ values represent binding affinity at hA₁, hA₂ₐ, and hA₃ receptors. IC₅₀ values represent the concentration required for 50% inhibition of NECA-stimulated adenylyl cyclase activity in cells expressing hA₂B receptors. |
As antagonists of adenosine receptors, 7-aminothiazolo[4,5-d]pyrimidine derivatives function by modulating the signaling pathways of these G protein-coupled receptors (GPCRs). nih.govnih.gov GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses. nih.govosti.gov Ligand binding to a GPCR, such as adenosine binding to its receptor, induces a conformational change in the receptor, which in turn activates intracellular G proteins. nih.gov
The antagonistic action of these thiazolopyrimidine compounds involves binding to the adenosine receptor, likely at or near the same site as the endogenous ligand adenosine, but without activating the receptor. This binding event prevents adenosine from binding and initiating the downstream signaling cascade. nih.gov By blocking the activation of the G protein, these antagonists effectively inhibit the physiological responses mediated by the receptor. nih.gov The specific downstream effects depend on the G protein subtype coupled to the adenosine receptor (e.g., Gs for A2A and A2B, Gi/o for A1 and A3).
A key mechanism through which A2A and A2B adenosine receptors exert their effects is by coupling to the Gs protein, which activates the enzyme adenylyl cyclase, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov Consequently, antagonists of these receptors are expected to inhibit this process.
Functional assays have confirmed that 7-aminothiazolo[4,5-d]pyrimidine derivatives can act as antagonists by inhibiting stimulated cAMP production. nih.govnih.gov These assays often use a potent, non-selective adenosine analogue like NECA (5'-N-Ethylcarboxamidoadenosine) to stimulate the A2A and A2B receptors and induce cAMP accumulation. nih.govnih.gov The addition of the antagonist compound reduces the NECA-stimulated cAMP levels in a dose-dependent manner. This inhibitory activity in functional assays provides confirmation that the compounds are not merely binding to the receptor but are actively blocking its signal transduction pathway. nih.gov
Chemokine Receptor Modulation
Beyond their well-documented effects on adenosine receptors, derivatives of the 7-aminothiazolo[4,5-d]pyrimidine scaffold have also been identified as modulators of chemokine receptors. Chemokines and their receptors are critical components of the immune system, directing the migration of leukocytes.
Significant research has demonstrated that substituted 7-aminothiazolo[4,5-d]pyrimidines can act as potent and selective antagonists of the fractalkine receptor, also known as CX3CR1. nih.govresearchgate.net The CX3CL1 (fractalkine)-CX3CR1 axis is involved in inflammation and plays a role in the function of microglia in the brain. researchgate.net
By modifying the substituents on the 7-amino-5-thio-thiazolo[4,5-d]pyrimidine core, researchers have developed compounds with high selectivity for CX3CR1 over other related chemokine receptors like CXCR2. nih.gov Structure-activity relationship studies revealed that specific moieties, such as a leucinol group at the 7-position combined with α-methyl branched benzyl derivatives at the 5-position, resulted in compounds with promising affinity and selectivity for the CX3CR1 receptor. nih.gov This line of investigation has established the 7-aminothiazolo[4,5-d]pyrimidine scaffold as a viable starting point for developing antagonists of this important chemokine receptor. researchgate.net
Fractalkine Receptor Antagonism
Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines have been identified as potent and selective antagonists of the fractalkine receptor (CX3CR1). nih.govresearchgate.net This receptor and its ligand, fractalkine (CX3CL1), are key players in inflammatory processes, particularly in the context of neuroinflammation. researchgate.net The development of antagonists for CX3CR1 is a promising strategy for the treatment of conditions like multiple sclerosis. nih.govresearchgate.net
Research has focused on modifying the substituents at the 7-amino and 5-thio positions of the thiazolo[4,5-d]pyrimidine (B1250722) core to optimize affinity and selectivity. Structure-activity relationship (SAR) studies have demonstrated that specific structural features are crucial for potent antagonism. For instance, attaching a leucinol moiety at the 7-position, in combination with α-methyl branched benzyl derivatives at the 5-position, has yielded compounds with high affinity for CX3CR1. nih.gov These modifications have also led to excellent selectivity over the closely related CXCR2 receptor. nih.gov
The antagonistic activity of these compounds has been confirmed in various assays. The ability of these derivatives to block the signaling cascade initiated by fractalkine binding to its receptor underscores their potential as therapeutic agents for inflammatory diseases. nih.govresearchgate.net
Other Relevant Receptor Interactions (e.g., 5-HT2 Serotonin (B10506) Receptor)
While the primary focus has been on CX3CR1, derivatives of the broader thiazolo[5,4-d]pyrimidine (B3050601) scaffold have been investigated for their interactions with other G protein-coupled receptors (GPCRs), such as adenosine receptors. nih.govmdpi.com Specifically, 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have shown high affinity for both the human A1 and A2A adenosine receptors. nih.govmdpi.com Although this research is on a closely related but distinct isomer, it highlights the potential of the thiazolopyrimidine core to interact with a range of receptors. Further investigation into the interaction of 7-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives with receptors like the 5-HT2 serotonin receptor could reveal additional therapeutic applications.
Enzyme Inhibitory Profiles
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov While direct studies on this compound itself as an AChE inhibitor are not extensively documented in the provided results, related heterocyclic compounds have been explored for this activity. For example, aminopyridazines have been synthesized and shown to possess AChE inhibitory properties. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could be designed to target AChE.
Cyclooxygenase (COX) Inhibition
Derivatives of the thiazolo[4,5-d]pyrimidine scaffold have demonstrated significant potential as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.govmdpi.comnih.govmdpi.com Research has shown that novel thiazolo[4,5-d]pyrimidine derivatives can exhibit potent and selective inhibition of COX-2 over COX-1. nih.gov
For instance, a series of 1-(4-[7-(4-nitrophenyl)-5-thioxo-5,6-dihydro-3H-thiazolo[4,5-d]pyrimidin-2-ylideneamino]phenyl)ethanone derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.gov Several of these compounds displayed potent COX-2 inhibition, with IC50 values surpassing that of the well-known COX-2 inhibitor, celecoxib. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of the COX-2 enzyme. nih.gov
The data below summarizes the COX-2 inhibitory activity of selected thiazolo[4,5-d]pyrimidine derivatives.
| Compound | COX-2 IC50 (µM) |
| 9e | 0.92 |
| 9g | 0.87 |
| 9k | 1.02 |
| Celecoxib (Reference) | 1.11 |
Data sourced from a study on selective cyclooxygenase inhibition by thiazolo[4,5-d]pyrimidine derivatives. nih.gov
These findings underscore the potential of the thiazolo[4,5-d]pyrimidine core in developing new anti-inflammatory agents with improved selectivity and efficacy.
Viral Enzyme Inhibition (e.g., UL97 Phosphotransferase, HIV Reverse Transcriptase)
The thiazolopyrimidine scaffold has also been investigated for its potential as an antiviral agent, particularly through the inhibition of key viral enzymes. While specific data on this compound's activity against UL97 phosphotransferase was not found, the broader class of compounds has been explored for activity against HIV reverse transcriptase (RT). nih.gov
HIV-1 RT is a crucial enzyme for the replication of the virus, and its inhibition is a cornerstone of antiretroviral therapy. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. nih.gov The structural features of the thiazolo[4,5-d]pyrimidine core make it a candidate for the design of novel NNRTIs. Further research is needed to specifically evaluate derivatives of this compound for their ability to inhibit HIV RT and other viral enzymes.
Kinase Inhibition (e.g., EGFR, B-Raf, MEK)
The inhibition of protein kinases is a major strategy in cancer therapy. Kinases such as the epidermal growth factor receptor (EGFR), B-Raf, and MEK are often mutated or overexpressed in various cancers, leading to uncontrolled cell growth. nih.govnih.govupmc.edu While direct evidence for the inhibition of EGFR, B-Raf, or MEK by this compound is not prominent in the search results, the pyrimidine (B1678525) core is a common feature in many kinase inhibitors. The development of targeted therapies often involves co-inhibition of multiple kinases in a signaling pathway. nih.govnih.gov The structural versatility of the this compound scaffold makes it an attractive starting point for the design of novel kinase inhibitors.
Bacterial Enzyme Inhibition (e.g., MurD, DNA Gyrase)
While specific inhibitory data for this compound against MurD ligase is not extensively documented in publicly available research, the broader class of thiazole (B1198619) and pyrimidine derivatives has been investigated as inhibitors of bacterial cell wall synthesis enzymes. MurD is a key enzyme in the cytoplasmic stage of peptidoglycan biosynthesis, making it an attractive target for novel antibacterial agents.
Similarly, DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a validated target for antibacterial drugs. Research into related heterocyclic systems, such as 4,5,6,7-tetrahydrobenzo[d]thiazoles, has identified potent inhibitors of DNA gyrase. nih.govbrc.hu These findings suggest that the thiazole moiety, a key component of this compound, can be a crucial pharmacophoric element for targeting this enzyme. However, direct evidence of this compound inhibiting DNA gyrase is still an area requiring further investigation.
Antimicrobial Efficacy and Spectrum
The antimicrobial properties of this compound and its derivatives have been evaluated against a variety of microorganisms, including both bacteria and fungi.
Antibacterial Activity
Studies on derivatives of the thiazolo[4,5-d]pyrimidine scaffold have shown a range of antibacterial activities.
Research on a series of novel 7-substituted amino-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thiones, which are structurally related to this compound, indicated that all the tested compounds were inactive against Staphylococcus aureus. researchgate.netnih.gov This suggests that the core scaffold may require specific substitutions to elicit a significant effect against this particular Gram-positive pathogen. Information regarding the activity against Bacillus subtilis for the specific parent compound remains limited in the reviewed literature.
Antifungal Activity
The potential of thiazolo[4,5-d]pyrimidines extends to the realm of antifungal agents.
Several studies have highlighted the antifungal potential of thiazolo[4,5-d]pyrimidine derivatives against Candida albicans. In the work by Habib et al. (2007), some of the tested compounds were found to be more active against C. albicans than against the tested bacterial strains. researchgate.netnih.gov This suggests a degree of selectivity in the antimicrobial action of these compounds. Another study on 1H-pyrazolyl derivatives of thiazolo[4,5-d]pyrimidines also included an evaluation of their in vitro antimicrobial activity against Candida albicans.
Against Mold Strains (e.g., Aspergillus niger, A. clavatus)
The thiazolo[4,5-d]pyrimidine scaffold, a core component of the subject compound, has been identified in molecules exhibiting antifungal properties. Research into a novel series of pyrimidine-based small molecules demonstrated activity against a range of pathogenic molds. nih.gov One particular compound from this series showed a minimum inhibitory concentration (MIC) of 8–16 µg/mL against Aspergillus fumigatus and was also active against Aspergillus niger. nih.gov While specific studies on this compound against Aspergillus clavatus are not detailed in the reviewed literature, the activity of related pyrimidine structures against A. niger suggests a potential avenue for further investigation. nih.gov Studies on other natural compounds have also shown that certain diterpenoids can possess mild antifungal activity against Aspergillus niger. nih.gov
Antibiofilm Activity
Biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Derivatives of the core thiazolo[4,5-d]pyrimidine structure have shown promise in combating this issue. While direct studies on the antibiofilm properties of this compound are limited, related heterocyclic systems demonstrate notable activity. For instance, novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been evaluated for their ability to inhibit biofilm formation in both Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Furthermore, a series of thiadiazopyrimidinone derivatives have been shown to be effective in dispersing preformed biofilms of several clinically relevant Gram-positive and Gram-negative pathogens, as well as the fungus Candida albicans. mdpi.com Research on aminothioxanthones also indicates that these compounds can inhibit the formation of biofilms by pathogens such as C. albicans and Aspergillus fumigatus. mdpi.com
Antineoplastic and Antitumor Activities
The thiazolo[4,5-d]pyrimidine nucleus is a recognized scaffold in the development of potential therapeutic agents for cancer. mdpi.com Regarded as purine (B94841) antagonists, these derivatives are of significant interest for their potential to disrupt cancer cell proliferation. mdpi.comresearchgate.netnih.gov Numerous studies have focused on synthesizing and evaluating various substituted thiazolo[4,5-d]pyrimidines for their antineoplastic and antitumor effects. mdpi.comnih.gov
In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., H1299, NCI-60 Panel)
The National Cancer Institute's (NCI) 60-cell line panel is a primary tool for screening potential anticancer compounds. nih.govrevvity.co.jp Several derivatives of 7-aminothiazolo[4,5-d]pyrimidine have been subjected to this extensive screening. In one study, newly synthesized 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were selected by the NCI for evaluation against the 60-cell line panel. mdpi.com Another investigation into 7-piperazin-substituted mdpi.comnih.govoxazolo[4,5-d]pyrimidines, which share a related core structure, also utilized the NCI-60 screen to determine their anticancer activity.
One such derivative, 5-phenyl-7-piperazin-1-yl-2-p-tolyl mdpi.comnih.govoxazolo[4,5-d]pyrimidine, demonstrated significant growth inhibitory, cytostatic, and cytotoxic activities across the full panel of cell lines. While specific data for the H1299 cell line is not prominently featured, the broad screening provides a comprehensive overview of the compound's potential.
| Compound Derivative | Screening Type | Key Findings | Reference |
|---|---|---|---|
| 7-Amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | NCI-60 Panel | Selected compounds evaluated for broad anticancer activity. Specific activity patterns observed against various cell lines. | mdpi.com |
| 5-Phenyl-7-piperazin-1-yl-2-p-tolyl mdpi.comnih.govoxazolo[4,5-d]pyrimidine | NCI-60 Panel (Five-Dose Assay) | Showed potent growth inhibition (GI50: 0.2−2.0 μM), cytostatic effects (TGI: 0.3-4.2 μM), and cytotoxicity (LC50: 0.6-7.8 μM) against most cell lines. | |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Panel | Proved to be the most active among a series of newly synthesized compounds, showing significant growth inhibition against renal cancer cell lines UO-31 and CAKI-1. | mdpi.com |
Mechanisms of Antitumor Action (e.g., Antimetabolite Activity, Interference with Guanine (B1146940) Nucleotides)
The primary proposed mechanism for the antitumor action of thiazolo[4,5-d]pyrimidines is their function as purine antimetabolites. mdpi.com Due to their structural similarity to endogenous purines, such as guanine, these compounds can interfere with the synthesis and metabolism of nucleic acids, which are essential for the rapid proliferation of cancer cells. This antimetabolite activity disrupts normal cellular processes, leading to cell cycle arrest and apoptosis. The analogy is drawn to established anticancer drugs like 5-fluorouracil, which acts as a pyrimidine antagonist. nih.gov The introduction of various substituents onto the thiazolo[4,5-d]pyrimidine scaffold aims to enhance this activity and improve selectivity for cancer cells.
Antiviral Properties
The broader family of heterocyclic compounds to which this compound belongs has demonstrated significant antiviral potential. researchgate.netnih.gov For instance, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been synthesized and evaluated as potential antiviral agents, with some showing notable efficacy against human coronavirus 229E. mdpi.com Similarly, various aminothiazole derivatives have been identified as promising candidates for antiviral drug development, with some showing activity against influenza A virus. researchgate.netmdpi.com
Against Human Cytomegalovirus (HCMV)
Human Cytomegalovirus (HCMV) is a member of the Herpesviridae family and can cause severe disease in immunocompromised individuals. nih.gov While there is a clear interest in novel antiviral agents, specific research data on the activity of this compound against HCMV is not available in the reviewed literature. However, studies on the closely related oxazolo[5,4-d]pyrimidine (B1261902) scaffold have shown that certain derivatives can inhibit the replication of Human Herpes Virus type-1 (HHV-1), another member of the herpesvirus family. researchgate.netnih.govnih.gov This suggests that the general structural class may hold potential for broader anti-herpesvirus activity, warranting future specific investigations against HCMV.
Other Pharmacological Activities
Several studies have highlighted the anti-inflammatory properties of thiazolo[4,5-d]pyrimidine derivatives. The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity. In one such study, various thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives were assessed. Compounds 3b (2-(4-chlorophenyl)-3,6-dihydro-7H-thiazolo[4,5-d]pyrimidin-7-one) and 3h (2-(4-methoxyphenyl)-3,6-dihydro-7H-thiazolo[4,5-d]pyrimidin-7-one) were identified as the most potent in this assay, showing greater inhibition of paw edema than the control group that received phenylbutazone (B1037). Specifically, the anti-inflammatory effects of compounds 3l and 3h were 29% and 35% greater than that of phenylbutazone at the same dose.
The table below summarizes the anti-inflammatory activity of selected thiazolo[4,5-d]pyrimidine derivatives in the carrageenan-induced paw edema test.
Table 1: Anti-inflammatory Activity of Thiazolo[4,5-d]pyrimidine Derivatives
The analgesic potential of the thiazolo[4,5-d]pyrimidine scaffold has also been explored, often in conjunction with anti-inflammatory studies. The acetic acid-induced writhing test in mice is a common model for assessing peripheral analgesic activity, where a reduction in the number of abdominal constrictions indicates an analgesic effect. nih.govsaspublishers.comresearchgate.net
In an evaluation of thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives, compound 2a (5-amino-2-(4-chlorophenyl)-3H-thiazolo[4,5-d]pyrimidin-2-one) was found to be the most active analgesic, followed by compound 3l . The activity of these compounds was compared to the standard drug acetylsalicylic acid.
The table below presents the analgesic activity of key thiazolo[4,5-d]pyrimidine derivatives from the acetic acid-induced writhing test.
Table 2: Analgesic Activity of Thiazolo[4,5-d]pyrimidine Derivatives
Research into the neuromodulatory effects of this chemical class has revealed potential antidepressant-like activity, primarily through the antagonism of adenosine receptors. Studies have focused on the isomeric thiazolo[5,4-d]pyrimidine scaffold, identifying compounds with high affinity for both A1 and A2A adenosine receptors. nih.govnih.gov The 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (Compound 18 ) exhibited subnanomolar affinity for the human A2A receptor (Ki = 0.06 nM) and nanomolar affinity for the A1 receptor (Ki = 1.9 nM). nih.govnih.gov In preclinical models, this compound demonstrated significant antidepressant-like effects in the forced swimming test, tail suspension test, and sucrose (B13894) preference test in mice, with an efficacy comparable to the reference antidepressant amitriptyline. nih.govnih.gov The mechanism is linked to the blockade of adenosine receptors, as selective A1 and A2A antagonists are known to produce antidepressant-like behaviors. nih.gov
The immunomodulatory potential of thiazolo[4,5-d]pyrimidine nucleosides has been investigated to understand the effect of replacing the N-7 nitrogen of the purine ring with a sulfur atom. nih.gov A study involving the synthesis of several 3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidines evaluated their ability to potentiate murine immune functions. nih.gov
Interestingly, the adenosine analogue, 7-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidin-2(3H)-one , was found to be devoid of immunoactivity in the tested models. nih.gov However, two guanosine (B1672433) analogues, 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione (Compound 7) and its 8-mercapto analogue (Compound 14 ), exhibited significant immunoactivity. nih.gov Compound 7, in particular, was more potent than the control compounds, doubling the mitogenicity in murine spleen cell assays and producing a four-fold increase in natural killer cell cytotoxicity. nih.gov Furthermore, it offered 92% protection against the Semliki Forest virus in mice, an effect likely mediated by the induction of interferon. nih.gov
The antagonism of the adenosine A2A receptor has emerged as a promising non-dopaminergic strategy for treating Parkinson's disease. nih.gov Given that many thiazolopyrimidine derivatives are potent A2A receptor antagonists, this scaffold is of significant interest for developing anti-Parkinsonian agents. nih.govresearchgate.net Research has demonstrated that various heterocyclic compounds, including triazolo[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are structurally related to the thiazolo[4,5-d]pyrimidine core, are effective in preclinical models of Parkinson's disease. researchgate.net These compounds are thought to alleviate motor symptoms by modulating neuronal activity in the basal ganglia, where A2A receptors are highly expressed. The development of A2A antagonists from the broader thiazolopyrimidine class represents an active area of research for new therapeutic options for Parkinson's disease. nih.gov
Computational and Theoretical Studies in Support of Research
Molecular Docking and Ligand-Receptor Modeling
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or nucleic acid. nih.gov This modeling approach is instrumental in understanding the structural basis of a ligand's biological activity.
For derivatives of the thiazolopyrimidine scaffold, molecular docking studies are crucial for elucidating how these compounds interact with their biological targets. For the closely related isomer, 7-amino-thiazolo[5,4-d]pyrimidine, derivatives have been synthesized and evaluated as antagonists for human adenosine (B11128) receptors (ARs). nih.govmdpi.com Docking simulations of these compounds into the binding sites of the A₁ and A₂A adenosine receptors have successfully rationalized their in vitro binding affinities. nih.govnih.gov For instance, studies on a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines revealed that substitutions at various positions could yield compounds with nanomolar and even subnanomolar binding affinities (Kᵢ values) for the hA₁ and hA₂A ARs. nih.govmdpi.com
Similarly, research on 7-amino-5-thio-thiazolo[4,5-d]pyrimidine derivatives as antagonists of the fractalkine receptor (CX3CR1) demonstrated that modifying substituents on the core structure is a viable strategy for achieving high affinity and selectivity. nih.gov Docking studies can predict how different functional groups on the thiazolopyrimidine ring system will fit within the receptor's binding pocket, allowing for the rational design of compounds with enhanced potency. nih.govnih.gov The predicted binding affinity, often expressed as a scoring function or estimated free energy of binding, helps to rank potential inhibitors before their synthesis. mdpi.com For example, a study on novel KRAS-G12D inhibitors showed that a compound with potent enzymatic inhibition (IC₅₀ = 0.009 μM) had its binding mode rationalized through docking simulations. nih.gov
Beyond predicting the binding pose, molecular docking allows for a detailed analysis of the intermolecular forces that stabilize the ligand-receptor complex. These forces include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com For thiazolopyrimidine derivatives, identifying these key interactions is essential for understanding their mechanism of action and for guiding structure-activity relationship (SAR) studies. nih.gov
Post-docking analysis can calculate per-residue interaction energies, which distinguish between favorable (negative energy values) and unfavorable (positive energy values) contributions from individual amino acids in the binding site. unifi.it For example, docking studies of 7-aminothiazolo[5,4-d]pyrimidine derivatives at the A₂A adenosine receptor showed that a polar interaction between the oxygen atom of a furan-2-yl substituent and the amine group of the residue Asn253⁶.⁵⁵ was a key contributor to binding affinity. nih.gov Similarly, docking of KRAS-G12D inhibitors revealed critical hydrogen bonds between the ligand and receptor residues such as Asp12 and Gly60, which were crucial for its activity. nih.gov This level of detail enables chemists to design new analogs that can form stronger or more numerous interactions with the target, thereby improving potency and selectivity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules. These methods are used to calculate a wide range of molecular descriptors that are relevant to chemical reactivity and biological activity. jchemrev.com
DFT is widely applied to study pyrimidine-based heterocyclic systems. jchemrev.comresearchgate.net These calculations can accurately predict molecular geometries (bond lengths and angles), vibrational frequencies, and electronic properties such as molecular orbital energies (HOMO and LUMO), dipole moments, and electrostatic potential maps. mdpi.comjchemrev.com For thiazolopyrimidine derivatives, DFT can be used to determine the most stable tautomeric and conformational forms of the molecule. researchgate.net
Furthermore, DFT is employed to calculate reactivity descriptors like electronegativity and softness, which can offer insights into potential biological impacts. researchgate.netresearchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly important, as the energy gap between them relates to the molecule's chemical reactivity and stability. researchgate.net Time-Dependent DFT (TD-DFT) can also be used to predict spectroscopic properties, such as UV-vis absorption spectra, which can be correlated with experimental data. jchemrev.comresearchgate.net These theoretical calculations provide a robust framework for understanding the intrinsic properties of the 7-aminothiazolo[4,5-d]pyrimidin-2(3H)-one scaffold, aiding in the design of new derivatives with desired electronic and structural features.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Before significant resources are invested in the synthesis and testing of new chemical entities, it is vital to assess their potential pharmacokinetic properties. In silico ADME prediction tools are used to computationally estimate how a drug candidate will be processed by the body. nih.govmdpi.com These predictions help to identify compounds that may have poor bioavailability or other undesirable properties early in the drug discovery pipeline. researchgate.net
For new series of thiazolopyrimidine derivatives, ADMET (ADME plus toxicity) properties are often calculated. nih.gov Various online servers and software packages, such as pkCSM and PreADMET, are utilized to predict a wide range of parameters. nih.gov Key predicted properties include:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and percentage absorption are estimated. nih.govnih.gov
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which affect where the compound travels in the body. mdpi.com
Metabolism: The models predict which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound and whether the compound might inhibit these enzymes.
Excretion: Total clearance and renal toxicity are often estimated.
The table below shows a sample of ADME properties that can be predicted for a compound series.
| ADME Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Intestinal Absorption (Human) | > 80% | High likelihood of being well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeability | Low / Non-permeable | Suggests the compound is less likely to cause CNS side effects. |
| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |
| hERG I Inhibitor | No | Lower risk of cardiotoxicity. |
| Hepatotoxicity | No | Indicates a lower probability of causing liver damage. |
Drug-Likeness and Physiochemical Property Assessments
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be considered a potential oral drug. These assessments are often based on established guidelines like Lipinski's Rule of Five and Veber's Rule. nih.gov In silico tools calculate key physicochemical properties from the molecular structure, which are then compared against the ranges observed for known orally bioavailable drugs. researchgate.net
For various heterocyclic compounds, including those with thiazole (B1198619) and pyrimidine (B1678525) cores, studies have shown that it is possible to design derivatives that comply with these rules. nih.gov Key properties assessed include:
Molecular Weight (MW): Typically less than 500 g/mol .
LogP (Octanol-water partition coefficient): A measure of lipophilicity, usually less than 5.
Hydrogen Bond Donors (HBD): The number of N-H or O-H bonds, typically ≤ 5.
Hydrogen Bond Acceptors (HBA): The number of N or O atoms, typically ≤ 10.
Topological Polar Surface Area (TPSA): Related to hydrogen bonding potential and cell permeability, often less than 140 Ų.
Number of Rotatable Bonds (nRotB): A measure of molecular flexibility, typically ≤ 10 for good oral bioavailability.
The table below presents a typical set of calculated physicochemical properties for a hypothetical derivative of the this compound scaffold, assessed for drug-likeness.
| Property | Calculated Value | Lipinski's Rule (Guideline) | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | < 500 | ≤ 500 | Yes |
| LogP | < 5 | ≤ 5 | Yes |
| Hydrogen Bond Donors | ≤ 5 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | ≤ 10 | Yes |
| Molar Refractivity | 40-130 | 40-130 | Yes |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in the field of medicinal chemistry. The fundamental principle of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, known as molecular descriptors, and relating them to a measured biological endpoint, QSAR models can predict the activity of novel, unsynthesized analogs, thereby guiding rational drug design and prioritizing synthetic efforts.
While specific QSAR studies focusing exclusively on this compound are not extensively available in the public domain, the broader classes of thiazolopyrimidines and aminothiazoles have been the subject of such investigations. These studies provide valuable insights into the structural features that are likely to govern the biological activities of this compound class.
Research on related heterocyclic systems, such as aminothiazole derivatives, has successfully employed QSAR to elucidate the determinants of their inhibitory activity against various protein kinases. For instance, in studies on aminothiazole-based inhibitors, molecular descriptors related to electrostatic, hydrophobic, and hydrogen-bonding properties have been identified as critical for modulating kinase inhibition. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in these analyses. These models generate 3D contour maps that visualize the spatial regions around the molecule where modifications to steric bulk, electrostatic charge, and hydrophobicity are predicted to enhance or diminish biological activity.
For the thiazolopyrimidine scaffold, QSAR studies have often been applied in the context of adenosine receptor antagonism. These studies have highlighted the importance of substituents at various positions on the bicyclic core in determining affinity and selectivity for different adenosine receptor subtypes. The insights from these models underscore the utility of computational approaches in optimizing the pharmacological profile of this class of compounds.
Although a dedicated QSAR model for this compound is not presently documented, the principles derived from studies on analogous structures would be highly applicable. A hypothetical QSAR study on a series of this compound derivatives would involve the generation of a dataset of analogs with varying substituents and their corresponding measured biological activities. A range of molecular descriptors would then be calculated for each analog.
Table 1: Examples of Molecular Descriptors Potentially Relevant to QSAR Studies of this compound Derivatives
| Descriptor Class | Specific Descriptor Example | Description |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |
| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. | |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |
| Steric | Molecular Volume | The volume occupied by the molecule. |
| Surface Area | The total surface area of the molecule. | |
| Molar Refractivity | A measure of the molecule's polarizability and volume. | |
| Hydrophobic | LogP (Partition Coefficient) | The ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium (typically octanol (B41247) and water). |
| Topological | Wiener Index | A descriptor of molecular branching. |
| Kier & Hall Shape Indices | Describe different aspects of molecular shape. | |
| Hydrogen Bonding | Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). |
| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. |
Following the calculation of descriptors, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build the QSAR model. The resulting equation would quantify the relationship between the most influential descriptors and the biological activity.
For example, a hypothetical linear QSAR equation might take the form:
pIC50 = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and cn are the coefficients for each molecular descriptor. The statistical validity of such a model would be rigorously assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation with a test set of compounds.
Future Directions and Research Opportunities
Exploration of Novel Substitution Patterns for Enhanced Bioactivity
The biological activity of derivatives of the 7-aminothiazolo[4,5-d]pyrimidine core is intrinsically linked to the nature and position of its substituents. A key area of future investigation lies in the systematic exploration of novel substitution patterns to enhance bioactivity and selectivity.
Research has demonstrated that modifications at various positions on the thiazolo[4,5-d]pyrimidine (B1250722) ring system can significantly influence the pharmacological profile of the resulting compounds. For instance, in the development of antagonists for the fractalkine receptor (CX3CR1), a G protein-coupled receptor implicated in inflammatory diseases, modifying substituents on the 7-amino and 5-thio positions of the core structure was crucial. nih.gov Structure-activity relationship (SAR) studies revealed that introducing a leucinol moiety at the 7-position, in combination with α-methyl branched benzyl (B1604629) derivatives at the 5-position, yielded compounds with high affinity and selectivity for CX3CR1. nih.gov
Further diversification of the 7-aminothiazolo[4,5-d]pyrimidine scaffold can be achieved through various synthetic strategies. A novel protocol for the solid-phase synthesis of a library of these compounds utilized N-acylation, N-alkylation, and nucleophilic substitution with amines to introduce a wide range of building blocks. nih.gov This approach allows for the generation of a diverse set of molecules for high-throughput screening, accelerating the discovery of new bioactive agents. nih.gov
Future work should continue to systematically explore the chemical space around the 7-aminothiazolo[4,5-d]pyrimidin-2(3H)-one core. This includes the introduction of a wider variety of functional groups at positions that have been shown to be critical for activity, as well as exploring substitutions at less-studied positions to uncover new SAR insights. The synthesis and evaluation of new derivatives with diverse lipophilic, electronic, and steric properties will be essential for developing next-generation therapeutic agents with improved potency and target specificity.
Development of Targeted Therapies Based on Specific Receptor or Enzyme Inhibition
The versatility of the 7-aminothiazolo[4,5-d]pyrimidine scaffold allows for its adaptation to target a range of specific biological molecules, including receptors and enzymes. This adaptability makes it an attractive framework for the development of targeted therapies for various diseases.
Derivatives of this scaffold have already shown promise as inhibitors of several key drug targets:
Chemokine Receptors: Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines have been developed as potent and selective antagonists of the CX3CR1 receptor, which is a potential therapeutic target for multiple sclerosis. nih.gov
Adenosine (B11128) Receptors: By modifying the substituents, researchers have synthesized novel thiazolo[5,4-d]pyrimidine (B3050601) derivatives with high affinity for both the adenosine A1 and A2A receptors. mdpi.comnih.gov One such derivative demonstrated antidepressant-like activity in animal models. mdpi.comnih.gov
HMG-CoA Reductase: A series of methanesulfonamide (B31651) pyrimidine-substituted compounds, structurally related to the core scaffold, were found to be potent inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. nih.gov
Bone Anabolic Agents: Certain pyrimidine (B1678525) derivatives have been identified as potent bone anabolic agents that promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, offering a potential new therapeutic approach for osteoporosis. nih.gov
The following table summarizes some of the key research findings on targeted therapies based on the thiazolo[4,5-d]pyrimidine scaffold:
| Target | Derivative Type | Key Findings | Reference |
| CX3CR1 Receptor | Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines | High affinity and selectivity for CX3CR1, with potential for treating multiple sclerosis. | nih.gov |
| Adenosine A1 and A2A Receptors | 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines | Nanomolar and subnanomolar binding affinities for hA1 and hA2A ARs, with demonstrated antidepressant-like effects in vivo. | mdpi.comnih.gov |
| HMG-CoA Reductase | Methanesulfonamide pyrimidine-substituted 3,5-dihydroxy-6-heptenoates | Potent in vitro inhibition of HMG-CoA reductase, with one compound being significantly more potent than a known statin. | nih.gov |
| BMP2/SMAD1 Signaling Pathway | N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | Promoted osteogenesis by upregulating osteogenic gene expression, identified as a potent oral bone anabolic agent. | nih.gov |
Future research should focus on expanding the range of biological targets for this compound derivatives. This will involve screening existing compound libraries against new targets and designing novel derivatives with specific inhibitory profiles.
Integration of Computational and Experimental Approaches for Rational Design
The rational design of new drug candidates based on the this compound scaffold can be significantly enhanced by the integration of computational and experimental methods. This synergistic approach allows for a more efficient and targeted drug discovery process.
Computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into how these molecules interact with their biological targets. For example, molecular docking studies have been used to support the in vitro results of thiazolo[5,4-d]pyrimidine derivatives as adenosine receptor antagonists. mdpi.comnih.gov Similarly, 3D-QSAR models have been developed for pyrazolo[3,4-d]pyrimidine derivatives to understand the structural requirements for their inhibitory activity against the TRAP1 enzyme. mdpi.com
These computational models can be used to:
Predict the binding affinity of novel, unsynthesized compounds.
Identify key structural features that are essential for biological activity.
Guide the design of new derivatives with improved potency and selectivity.
Virtually screen large compound libraries to identify potential hits. mdpi.com
Experimental techniques, such as solid-phase synthesis and biological evaluation, are then used to validate the computational predictions and to further refine the SAR. nih.gov The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for accelerating the development of new therapeutic agents.
Future research should continue to leverage the power of this integrated approach. The development of more accurate and predictive computational models, combined with high-throughput experimental screening, will be crucial for the rational design of the next generation of this compound-based drugs.
Investigation of Synergistic Effects with Other Therapeutic Agents
An emerging area of research is the investigation of the synergistic effects of this compound derivatives when used in combination with other therapeutic agents. This approach, known as combination therapy, can offer several advantages over monotherapy, including increased efficacy, reduced side effects, and the potential to overcome drug resistance.
While direct studies on the synergistic effects of this compound itself are limited, research on related pyrimidine-based compounds provides a strong rationale for exploring this avenue. For instance, it has been demonstrated that the simultaneous inhibition of BRD4 and PLK1 by a single small molecule can have a synergistic effect in the treatment of several types of cancer. nih.gov This suggests that combining a this compound derivative targeting a specific pathway with another drug that hits a complementary target could lead to enhanced therapeutic outcomes.
Furthermore, some Schiff bases, which can be derived from amino-pyrimidine precursors, have shown synergistic effects when combined with chemotherapeutic drugs like cisplatin (B142131) and doxorubicin. nih.gov This highlights the potential of using this compound derivatives as adjuvants in cancer therapy to sensitize cancer cells to the effects of conventional treatments. nih.gov
Future research in this area should focus on systematically evaluating the in vitro and in vivo effects of combining this compound derivatives with a variety of existing drugs for different diseases. This could involve screening for synergistic interactions in cancer cell lines, inflammatory models, or other relevant disease models. Identifying promising drug combinations could pave the way for novel and more effective treatment strategies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-aminothiazolo[4,5-d]pyrimidin-2(3H)-one derivatives, and how are they characterized?
- Methodology : Derivatives are synthesized via cyclocondensation reactions using thiourea or substituted amidines under reflux conditions. For example, 3-aryl-7-(N,N-dialkylamino)-5-methyl derivatives are prepared by reacting 4-amino-5-cyano-6-methylpyrimidine-2-thiol with arylaldehydes in ethanol containing triethylamine .
- Characterization : Melting points, -NMR (400 MHz, CDCl), and ESI-MS are used to confirm structures. Example 7.04 (s, 2H, aromatic), 3.68 (q, 4H, N-CH), 2.40 (s, 3H, CH) .
Q. How can researchers assess the cytotoxicity of this compound in cell-based assays?
- Protocol : Use the MTT assay in RN46A neuronal cells. Cells are cultured in DMEM with 10% FBS, treated with compounds (e.g., 10–1000 nM), and incubated for 48–72 hours. Absorbance at 570 nm is measured to calculate viability relative to controls .
Q. What analytical techniques are critical for verifying purity and structural integrity?
- Key Methods :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients.
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., m/z 405.27 [MH]) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize CRF1 receptor binding affinity?
- Design : Modify substituents at the 3-aryl and 7-amino positions. For example:
- 3-Aryl : Bulky groups (e.g., 2-bromo-4-isopropylphenyl) enhance lipophilicity and receptor interaction.
- 7-Amino : Bis(2-methoxyethyl)amino groups improve solubility while maintaining affinity .
Q. What strategies resolve contradictions in low receptor inhibition data (e.g., 25% binding inhibition)?
- Approach :
Dose-Response Curves : Test compounds at 0.1–10 µM to calculate IC.
Functional Assays : Measure cAMP accumulation in CRF1-transfected cells to confirm antagonism.
Metabolic Stability : Use liver microsomes to rule out rapid degradation .
Q. How can gene expression profiling elucidate downstream effects of CRF1 modulation?
- Method : Quantitative RT-PCR in RN46A cells. Primers target CRF1, CREB1, MAO-A, and SERT. Normalize to β-actin and analyze fold-changes using the 2 method .
Q. What synthetic modifications improve solubility without compromising activity?
- Solutions :
- Introduce polar groups (e.g., hydroxyl, methoxyethyl) at the 7-amino position.
- Replace lipophilic bromine substituents with fluorinated aryl groups .
Safety and Handling
Q. What precautions are required for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
